molecular formula C49H68N14O12S B586765 MMP-1/MMP-9 Substrate, Fluorogenic CAS No. 150956-92-6

MMP-1/MMP-9 Substrate, Fluorogenic

Numéro de catalogue: B586765
Numéro CAS: 150956-92-6
Poids moléculaire: 1077.229
Clé InChI: FLNOECDMJTUEJM-HAHFRGJSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dnp-P-Cha-G-Cys(Me)-HA-K(Nma)-NH2 is a fluorogenic substrate for matrix metalloproteinase-1 (MMP-1) and MMP-9.1 Upon cleavage by MMP-1 or MMP-9, N-methylanthranilic acid (Nma) is unquenched and its fluorescence can be used to quantify MMP activity. Nma displays excitation/emission spectra of 340/440 nm, respectively.

Activité Biologique

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play critical roles in the degradation of extracellular matrix components, which is essential for various physiological processes such as tissue remodeling, wound healing, and embryogenesis. Among them, MMP-1 and MMP-9 are particularly significant due to their involvement in pathological conditions like cancer metastasis and inflammation. The MMP-1/MMP-9 substrate, fluorogenic, is a synthetic peptide designed to specifically measure the activity of these enzymes through fluorescence.

Chemical Composition and Properties

The this compound, has the following chemical properties:

  • Molecular Formula : C₄₉H₆₈N₁₄O₁₂S
  • Molecular Weight : 1077.22 g/mol
  • CAS Registry Number : 150956-92-6
  • Structure : DNP-Pro-Cha-Gly-Cys(Me)-His-Ala-Lys(Nma)-NH₂

This substrate is cleaved by MMP-1 and MMP-9 between the Gly and Cys(Me) residues, resulting in the release of a fluorescent signal that can be quantified.

The substrate employs a fluorogenic mechanism where the fluorescence is quenched until cleavage occurs. Upon enzymatic action by MMPs, the substrate is hydrolyzed, separating the fluorophore from the quencher. This results in a measurable increase in fluorescence intensity.

Fluorescence Characteristics

  • Excitation/Emission : 340 nm / 440 nm (alternative settings: 365 nm / 450 nm)
  • Quenching Mechanism : The fluorescent signal is quenched by an aromatic moiety (Dnp) until cleavage liberates the fluorescent component (Nma).

Biological Activity and Assays

The biological activity of MMP-1/MMP-9 substrate has been extensively studied using various assay techniques:

  • Fluorometric Assays : These assays measure the increase in fluorescence as the substrate is cleaved by MMPs. The rate of fluorescence increase correlates with enzyme activity.
  • Zymography : This method visualizes MMP activity through gel electrophoresis, where gelatin or other substrates are incorporated into gels. The presence of clear bands indicates proteolytic activity.
  • Inhibition Studies : Various inhibitors have been tested against MMPs using this substrate to evaluate their effectiveness in blocking enzyme activity.

Case Studies and Research Findings

Several studies have highlighted the utility of this fluorogenic substrate in both basic research and clinical applications:

Study on Gelatin Degradation

In a study examining gelatin degradation by MMP-9, researchers used this fluorogenic substrate to assess its cleavage efficiency compared to other substrates. They found that GST-PEX9 significantly inhibited gelatin degradation by approximately 50%, demonstrating the specificity of this substrate for MMP activity .

High-throughput Screening

The fluorogenic substrate has been utilized in high-throughput screening assays to identify novel inhibitors for MMPs. For instance, a study reported the development of multiple peptide substrates with varying specificity for different MMPs, showcasing their potential for drug discovery .

Data Table: Enzymatic Activity Measurements

SubstrateEnzymeCleavage SiteRate (μM/min)Reference
DNP-Pro-Cha-Gly-Cys(Me)-His-Ala-Lys(Nma)-NH₂MMP-1Gly-Cys(Me)0.069
DNP-Pro-Cha-Gly-Cys(Me)-His-Ala-Lys(Nma)-NH₂MMP-9Gly-Cys(Me)0.06
Dabcyl-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH₂MMP-2Gly-Leu511
Dabcyl-Leu-Ala-Gln-Ala-Homophe-Arg-Ser-Lys(Fam)-NH₂MMP-3ND28,000

Q & A

Q. How should MMP-1/MMP-9 fluorogenic substrate stock solutions be prepared to ensure stability and reproducibility?

Basic
Stock solutions should be prepared in anhydrous DMSO to minimize hydrolysis, with concentrations calculated based on molecular weight (1077.22 g/mol) and solvent volume (e.g., 1 mg dissolved in 0.9283 mL DMSO for 1 mM). Freshly opened DMSO is critical, as moisture absorption reduces solubility and substrate integrity. Aliquot solutions into single-use vials and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles .

Q. What experimental controls are essential when quantifying MMP-1/MMP-9 activity using fluorogenic substrates?

Basic
Include:

  • Negative controls : Reactions without enzyme (to assess spontaneous substrate cleavage).
  • Positive controls : Recombinant MMP-1/MMP-9 (to validate assay sensitivity).
  • Inhibition controls : Use broad-spectrum MMP inhibitors like GM6001 (10 μM) to confirm enzyme-specific activity.
  • Blank correction : Subtract background fluorescence from buffers or cell lysates. Calibrate fluorometers with standard curves (e.g., free fluorophore analogs) to normalize readings .

Q. How can cross-reactivity with non-target MMPs be minimized when using MMP-1/MMP-9 substrates?

Advanced
MMP-1/MMP-9 substrates may exhibit activity against MMP-2, MMP-7, or MMP-13 due to shared cleavage motifs (e.g., Gly-Leu/Met bonds). To enhance specificity:

  • Optimize pH : MMP-1/MMP-9 activity peaks at pH 7.4–7.8, while MMP-2/MMP-14 prefer slightly acidic conditions.
  • Use selective inhibitors : Marimastat (MMP-1/MMP-9 IC₅₀ < 10 nM) or TIMP-1 (MMP-9-specific) to block off-target activity.
  • Validate with knockout models : Compare wild-type and MMP-1/MMP-9-deficient cell lines to confirm signal specificity .

Q. What methodological adjustments are required to measure MMP-1/MMP-9 activity in complex biological matrices (e.g., tissue homogenates)?

Advanced

  • Pre-clear samples : Centrifuge tissue lysates (15,000 × g, 10 min) to remove debris.
  • Add protease inhibitors : Include EDTA-free cocktails to inhibit non-MMP proteases (e.g., cathepsins).
  • Dilute samples : Reduce endogenous inhibitors (e.g., α2-macroglobulin) by diluting lysates 1:5–1:10 in assay buffer.
  • Spike recovery assays : Add known quantities of recombinant MMP-1/MMP-9 to estimate matrix interference .

Q. How can discrepancies in substrate cleavage rates between recombinant enzymes and cellular assays be resolved?

Advanced
Discrepancies often arise from:

  • Enzyme activation : Recombinant MMP-9 is often pre-activated, while cellular MMP-9 requires pro-domain cleavage (e.g., by plasmin). Treat cell lysates with APMA (1 mM, 1 hr, 37°C) to activate zymogens.
  • Endogenous inhibitors : Use size-exclusion chromatography to separate MMPs from TIMPs in cellular extracts.
  • Substrate competition : Co-incubate with excess non-fluorescent substrate (e.g., gelatin for MMP-9) to block non-specific binding .

Q. What strategies improve the detection of low-abundance MMP-1/MMP-9 activity in vivo?

Advanced

  • Two-photon microscopy : Image fluorogenic substrate hydrolysis in real-time within tumor xenografts (ex: 328 nm, em: 393 nm).
  • Dual-quenched probes : Use substrates with Dabcyl and QSY21 quenchers to reduce background in deep tissues.
  • Pre-treatment with TNF-α : Upregulate MMP-1/MMP-9 expression in animal models (e.g., 10 ng/mL TNF-α for 24 hr) to enhance signal .

Q. How do triple-helical fluorogenic substrates differ from linear peptides in MMP-1/MMP-9 assays?

Advanced
Triple-helical substrates (e.g., fTHPs) mimic collagen’s structure, enabling selective detection of collagenolytic MMPs (MMP-1, MMP-9). Key advantages:

  • Higher specificity : MMP-2/MMP-14 show minimal activity against fTHPs.
  • Thermal stability : Incorporate Pro-Hyp-Gly repeats to maintain helicity at 37°C.
  • FRET optimization : Mca (fluorophore) and Dnp (quencher) are positioned at P5/P5′ for maximal signal-to-noise ratios upon cleavage .

Q. How can kinetic parameters (kₐₜₜ/Kₘ) for MMP-1/MMP-9 be accurately determined using fluorogenic substrates?

Advanced

  • Continuous assays : Monitor fluorescence (e.g., λₑₓ 320–340 nm, λₑₘ 400–420 nm) for 30–60 min at 25°C.
  • Substrate titration : Use 0.1–10× Kₘ concentrations (typically 1–50 μM) to avoid inner-filter effects.
  • Data fitting : Apply Michaelis-Menten or Morrison tight-binding equations (for slow substrates) using software like GraphPad Prism.
  • Correct for autolysis : MMP-9 autodegradation at 37°C requires short incubation times (<30 min) .

Q. What factors contribute to variability in MMP-1/MMP-9 substrate activity across published studies?

Advanced
Variability arises from:

  • Enzyme sources : Recombinant vs. tissue-extracted MMPs differ in glycosylation and activation states.
  • Buffer composition : Ca²⁺ (5 mM) and Zn²⁺ (1 μM) are critical for MMP stability; omission reduces activity by >50%.
  • Fluorophore selection : Mca/Dnp pairs (kₐₜₜ/Kₘ ~10⁴ M⁻¹s⁻¹) outperform Abz/Tyr(NO₂) (kₐₜₜ/Kₘ ~10³ M⁻¹s⁻¹).
  • Substrate aggregation : Sonication (10 sec pulses) or heat (37°C, 5 min) prevents peptide aggregation in aqueous buffers .

Q. How can MMP-1/MMP-9 fluorogenic substrates be integrated with high-throughput screening platforms?

Advanced

  • Microfluidic assays : Use 384-well plates with automated dispensers to screen >10,000 compounds/day.
  • Z’-factor optimization : Maintain Z’ > 0.5 by adjusting substrate concentration (10–20 μM) and reaction time (30–60 min).
  • Multiplexing : Combine with luminescent ATP assays to monitor cell viability simultaneously.
  • Data normalization : Express activity as RFU/sec/mg protein to account for well-to-well variability .

Propriétés

IUPAC Name

(2S)-N-[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[2-(methylamino)benzoyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H68N14O12S/c1-29(44(66)58-35(43(50)65)16-9-10-20-53-45(67)33-14-7-8-15-34(33)51-2)56-47(69)37(23-31-25-52-28-55-31)59-48(70)38(27-76-3)57-42(64)26-54-46(68)36(22-30-12-5-4-6-13-30)60-49(71)40-17-11-21-61(40)39-19-18-32(62(72)73)24-41(39)63(74)75/h7-8,14-15,18-19,24-25,28-30,35-38,40,51H,4-6,9-13,16-17,20-23,26-27H2,1-3H3,(H2,50,65)(H,52,55)(H,53,67)(H,54,68)(H,56,69)(H,57,64)(H,58,66)(H,59,70)(H,60,71)/t29-,35-,36-,37-,38-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNOECDMJTUEJM-HAHFRGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCCNC(=O)C1=CC=CC=C1NC)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CSC)NC(=O)CNC(=O)C(CC3CCCCC3)NC(=O)C4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCNC(=O)C1=CC=CC=C1NC)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CSC)NC(=O)CNC(=O)[C@H](CC3CCCCC3)NC(=O)[C@@H]4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H68N14O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1077.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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